The Gatekeepers of Plant Immunity: A Technical Guide to flg22 Perception by the FLS2 Receptor
The Gatekeepers of Plant Immunity: A Technical Guide to flg22 Perception by the FLS2 Receptor
This guide provides a detailed exploration of the molecular mechanisms underpinning the perception of the bacterial flagellin-derived peptide, flg22, by the FLAGELLIN-SENSITIVE 2 (FLS2) receptor in plants. This interaction represents a critical first line of defense, initiating a signaling cascade that culminates in robust PAMP-triggered immunity (PTI). We will dissect the key molecular players, their dynamic interactions, and the downstream signaling events, providing both conceptual understanding and practical experimental protocols for researchers in plant biology, immunology, and drug development.
The Core Recognition Complex: FLS2, flg22, and BAK1
The initial event in flagellin perception is the direct binding of the conserved 22-amino acid flg22 epitope to the extracellular leucine-rich repeat (LRR) domain of the FLS2 receptor kinase.[1][2] This binding event is the molecular trigger that sets in motion the entire signaling cascade.
FLS2 (FLAGELLIN-SENSITIVE 2): A plasma membrane-localized receptor-like kinase (RLK) with an extracellular LRR domain responsible for ligand binding, a single-pass transmembrane domain, and an intracellular serine/threonine kinase domain that transduces the signal.[1][3]
BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1): Another LRR-RLK that acts as a co-receptor.[2][4] In the absence of flg22, FLS2 and BAK1 are thought to exist in a pre-formed, but inactive, complex or in close proximity within the plasma membrane.[5] Upon flg22 binding to FLS2, a rapid and stable heterodimerization with BAK1 is induced.[4][6][7][8] Structural studies have revealed that BAK1 directly contacts the FLS2-bound flg22, acting as a co-receptor and stabilizing the complex.[6][7][9]
This ligand-induced association is a crucial step for the activation of the intracellular kinase domains of both FLS2 and BAK1, leading to a cascade of transphosphorylation events.
Diagram: flg22-Induced FLS2-BAK1 Complex Formation
Caption: Ligand binding of flg22 to FLS2 induces heterodimerization with the co-receptor BAK1.
The Cytoplasmic Amplifier: BIK1 and Transphosphorylation
Upon formation of the active FLS2-BAK1 complex, the signal is relayed to the cytoplasm by the receptor-like cytoplasmic kinase (RLCK) BIK1 (BOTRYTIS-INDUCED KINASE 1) .[10] In the resting state, BIK1 is associated with the FLS2 kinase domain.[11][12]
The activation of the FLS2-BAK1 complex leads to a series of critical phosphorylation events:
-
BAK1 phosphorylates BIK1: The activated BAK1 kinase directly phosphorylates BIK1.[10][13]
-
BIK1 autophosphorylation and transphosphorylation: This initial phosphorylation by BAK1 enhances BIK1's own kinase activity, leading to its autophosphorylation and subsequent transphosphorylation of both FLS2 and BAK1.[10][14]
-
BIK1 dissociation: Phosphorylation of BIK1 triggers its release from the receptor complex, allowing it to phosphorylate downstream targets.[12][15]
The phosphorylation status of key residues, such as Ser-938 in FLS2, is critical for the full activation of the signaling cascade.[12][16]
Diagram: BIK1 Activation and Dissociation
Caption: The active FLS2-BAK1 complex phosphorylates BIK1, leading to its activation and dissociation.
Downstream Signaling Cascades: A Multi-pronged Defense
The activated and released BIK1, along with the active FLS2-BAK1 complex, initiates several rapid downstream signaling events that orchestrate the plant's immune response.
Reactive Oxygen Species (ROS) Burst
One of the earliest responses, occurring within minutes of flg22 perception, is a rapid and transient production of apoplastic ROS, often referred to as the oxidative burst.[17][18][19][20][21] This ROS production is primarily mediated by the plasma membrane-localized NADPH oxidase, RBOHD (RESPIRATORY BURST OXIDASE HOMOLOG D) .[11]
Activated BIK1 directly phosphorylates RBOHD, enhancing its ROS-producing activity.[22] This ROS burst acts as a direct antimicrobial agent and also as a signaling molecule to activate further downstream defenses.[23]
Calcium Ion Influx
A rapid increase in cytosolic calcium concentration ([Ca²⁺]cyt) is another hallmark of flg22 perception.[24][25][26] This influx is mediated by the opening of calcium channels in the plasma membrane. The activated BIK1 has been shown to positively regulate this flg22-triggered calcium influx.[22] The resulting calcium transients, which can be oscillatory in nature, act as a crucial second messenger, activating calcium-dependent protein kinases (CDPKs) and other calcium-sensing proteins.[5][25][27]
Mitogen-Activated Protein Kinase (MAPK) Cascade
The perception of flg22 leads to the activation of a MAPK signaling cascade, which plays a central role in reprogramming gene expression for defense.[28][29] The activated FLS2-BAK1 complex, likely through intermediate kinases, triggers the phosphorylation and activation of a cascade typically involving MAPKKKs, MAPKKs, and MAPKs.[5] In Arabidopsis, flg22 treatment activates MPK3, MPK4, and MPK6.[28][30][31] These activated MAPKs then phosphorylate transcription factors, such as those from the WRKY family, leading to the expression of defense-related genes.[5][32]
Diagram: Downstream Signaling Pathways
Caption: Activated BIK1 and the FLS2-BAK1 complex trigger multiple downstream signaling pathways.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of FLS2 and BAK1
This protocol is used to verify the flg22-induced interaction between FLS2 and BAK1 in vivo.[33][34][35][36]
Methodology:
-
Plant Material and Treatment: Use Arabidopsis thaliana seedlings or Nicotiana benthamiana leaves transiently expressing tagged versions of FLS2 (e.g., FLS2-HA) and BAK1 (e.g., BAK1-Myc). Infiltrate leaves with a 100 nM flg22 solution or water (as a mock control) and incubate for 5-10 minutes.
-
Protein Extraction: Harvest and freeze the tissue in liquid nitrogen. Grind the tissue to a fine powder and resuspend in protein extraction buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Triton X-100, and a protease inhibitor cocktail).
-
Immunoprecipitation: Centrifuge the lysate to pellet debris. Incubate the supernatant with anti-tag magnetic beads (e.g., anti-Myc) for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads three to five times with extraction buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with primary antibodies against both tags (e.g., anti-HA and anti-Myc) to detect the co-immunoprecipitated proteins.
Expected Outcome: An FLS2-HA band should be detected in the BAK1-Myc immunoprecipitate from flg22-treated samples, but not, or to a much lesser extent, in the mock-treated samples.
In Vitro Kinase Assay
This assay is used to determine the phosphorylation activity of the kinase domains of FLS2, BAK1, and BIK1.[12][14][37]
Methodology:
-
Protein Expression and Purification: Express and purify the cytoplasmic kinase domains of FLS2, BAK1, and BIK1 as fusion proteins (e.g., GST or MBP fusions) from E. coli.
-
Kinase Reaction: In a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), incubate the purified kinase with its potential substrate (which can be another kinase or a generic substrate like Myelin Basic Protein, MBP) in the presence of [γ-³²P]ATP.
-
Reaction Termination and Separation: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Detection: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated proteins. A Coomassie blue stain of a parallel gel can be used to verify equal protein loading.
Expected Outcome: A radioactive band corresponding to the molecular weight of the substrate will indicate that it has been phosphorylated by the kinase. Autophosphorylation will be observed as a radioactive band at the molecular weight of the kinase itself.
Luminol-Based ROS Burst Assay
This assay quantifies the production of ROS in response to flg22 treatment.[17][18][19][20][21]
Methodology:
-
Plant Material: Use leaf discs from mature Arabidopsis or N. benthamiana plants.
-
Assay Preparation: Float the leaf discs in water overnight in a 96-well white plate to reduce wounding-induced ROS.
-
Elicitation and Measurement: Replace the water with an assay solution containing luminol and horseradish peroxidase (HRP). Add flg22 to the desired final concentration (e.g., 100 nM).
-
Data Acquisition: Immediately measure the chemiluminescence using a plate reader over a period of 30-60 minutes.
Expected Outcome: A rapid, transient increase in luminescence will be observed in the flg22-treated samples compared to the mock-treated controls, indicating the production of ROS.
Fluorescence-Based Calcium Imaging
This technique allows for the visualization of changes in cytosolic calcium concentration in real-time.[24][26][27][38]
Methodology:
-
Plant Material: Use plants stably expressing a genetically encoded calcium sensor, such as R-GECO1 or GCaMP.[24][26][27]
-
Microscopy: Mount leaf tissue or seedlings on a confocal or fluorescence microscope.
-
Treatment and Imaging: Acquire baseline fluorescence images. Apply a solution of flg22 (e.g., 100 nM) to the sample.
-
Data Acquisition: Continuously record fluorescence images over time to capture the dynamics of the calcium signal.
Expected Outcome: An increase in fluorescence intensity of the calcium sensor will be observed shortly after flg22 application, indicating an influx of calcium into the cytosol.
In-Gel Kinase Assay for MAPK Activation
This assay detects the activation of MAPKs in response to flg22.[28][30][31]
Methodology:
-
Protein Extraction: Treat seedlings with flg22 for various time points (e.g., 0, 5, 15, 30 minutes) and extract total protein.
-
Electrophoresis: Separate the proteins on an SDS-PAGE gel that has a MAPK substrate, such as myelin basic protein (MBP), co-polymerized within the gel matrix.
-
Denaturation and Renaturation: After electrophoresis, wash the gel with a solution containing Triton X-100 to remove SDS and allow the kinases to renature.
-
Kinase Reaction: Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP to allow the renatured MAPKs to phosphorylate the embedded MBP.
-
Washing and Autoradiography: Wash the gel extensively to remove unincorporated [γ-³²P]ATP. Dry the gel and perform autoradiography to visualize the bands corresponding to active MAPKs.
Expected Outcome: Radioactive bands corresponding to the molecular weights of activated MPK3, MPK4, and MPK6 will appear and intensify following flg22 treatment.
Quantitative Data Summary
| Parameter | Value | Organism | Reference |
| flg22 concentration for ROS burst | 100 nM | Arabidopsis | [4] |
| flg22 concentration for Ca²⁺ imaging | 100 nM - 100 µM | Arabidopsis | [38] |
| Time to peak ROS burst | ~10-15 minutes | Arabidopsis | [23] |
| Time to MAPK activation | 5-15 minutes | Arabidopsis | [28] |
Conclusion
The perception of flg22 by the FLS2-BAK1 receptor complex is a highly regulated and dynamic process that serves as a paradigm for understanding plant innate immunity. The intricate interplay of ligand binding, receptor dimerization, and a cascade of phosphorylation events involving BIK1 rapidly translates the presence of a potential pathogen into a robust cellular defense response. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further dissect this critical signaling pathway, paving the way for the development of novel strategies to enhance disease resistance in crops.
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